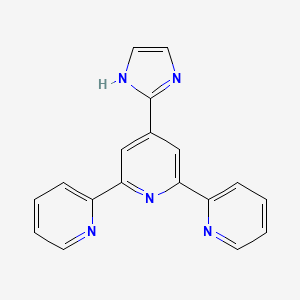![molecular formula C12H16N2O5S B14197259 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid CAS No. 851680-39-2](/img/structure/B14197259.png)
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound contains an ethanesulfonyl group, an anilino group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid typically involves the reaction of ethanesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with a suitable propanoic acid derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anilino derivatives.
科学的研究の応用
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The anilino group may interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-{[(Methanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
- 3-(4-{[(Butanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid
Uniqueness
3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid is unique due to its specific ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The length and structure of the sulfonyl group can significantly influence the compound’s properties and applications.
特性
CAS番号 |
851680-39-2 |
|---|---|
分子式 |
C12H16N2O5S |
分子量 |
300.33 g/mol |
IUPAC名 |
3-[4-[(ethylsulfonylamino)methyl]anilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(18,19)13-8-9-3-5-10(6-4-9)14-11(15)7-12(16)17/h3-6,13H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
XXBLGCBEKFNGNH-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)NC(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
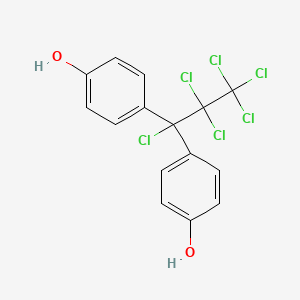
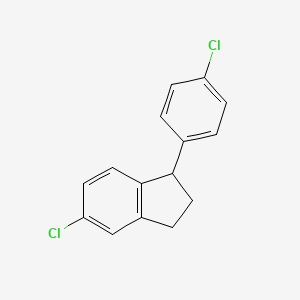

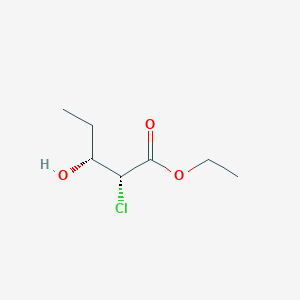
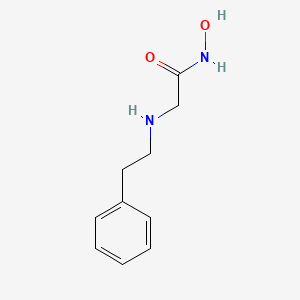
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
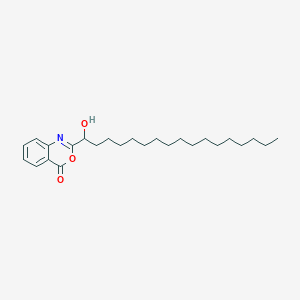
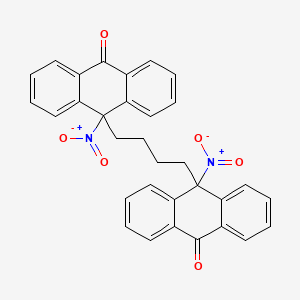
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
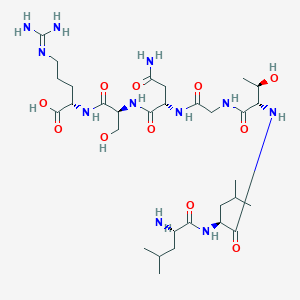
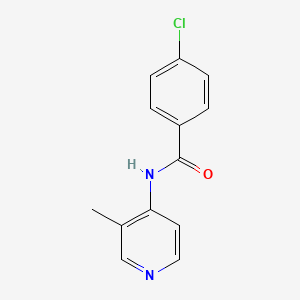
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
